![molecular formula C13H10F3N3OS B5836137 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as PPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPTA is a small molecule inhibitor that targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
作用机制
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide targets BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional co-activators. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, thereby inhibiting the transcription of genes that are regulated by BRD4.
Biochemical and Physiological Effects:
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide also reduces the expression of genes that are involved in cancer cell survival and metastasis. In inflammation, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In cardiovascular diseases, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide reduces myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its high potency and specificity for BRD4, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and cardioprotective effects. However, the limitations of using 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
未来方向
For research on 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide include the development of more potent and selective inhibitors of BRD4, the identification of biomarkers for patient selection, and the evaluation of the efficacy of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other therapies. In addition, the role of BRD4 in other diseases such as neurological disorders and viral infections needs to be further investigated.
合成方法
The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions starting from commercially available chemicals. The first step involves the preparation of 2-mercaptopyrimidine, which is then converted to 2-(2-pyrimidinylthio)acetic acid. The final step involves the coupling of 2-(2-pyrimidinylthio)acetic acid with 3-(trifluoromethyl)aniline to yield 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been optimized to yield high purity and high yield.
科学研究应用
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by targeting BRD4, which is overexpressed in many types of cancer. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
属性
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)9-3-1-4-10(7-9)19-11(20)8-21-12-17-5-2-6-18-12/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJWJGLDOFTMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

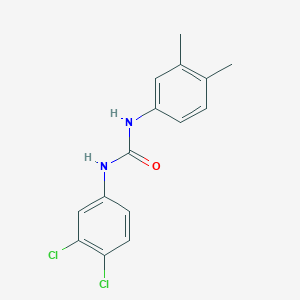
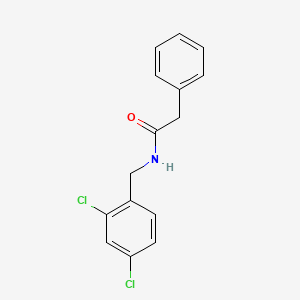
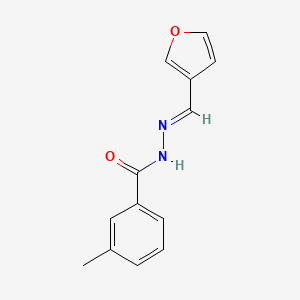
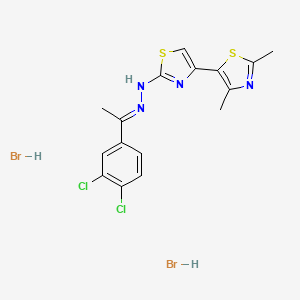
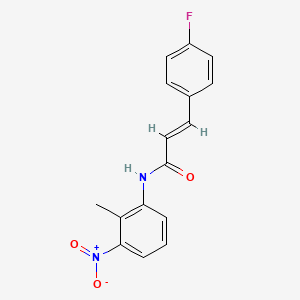
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)
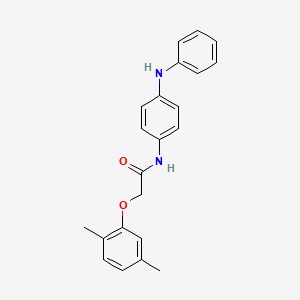
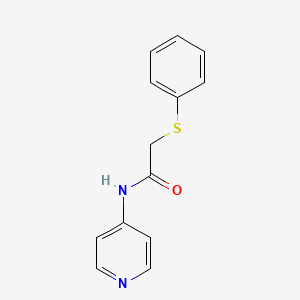
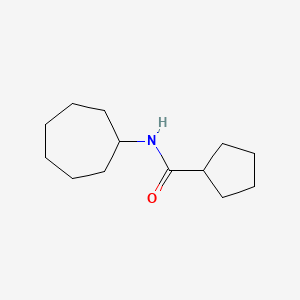
![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)